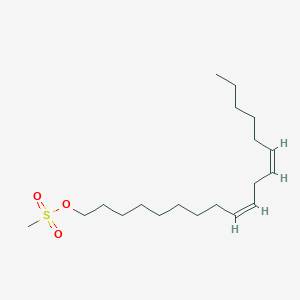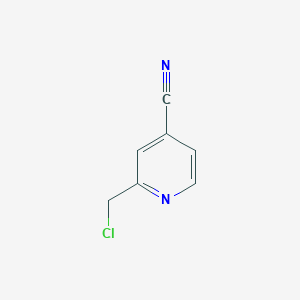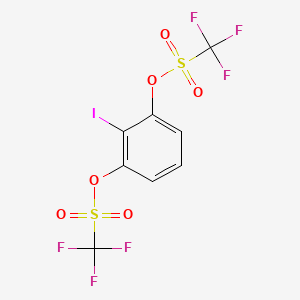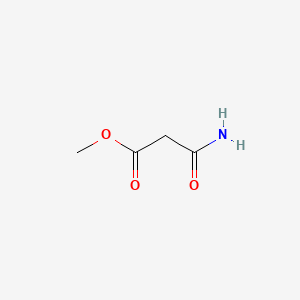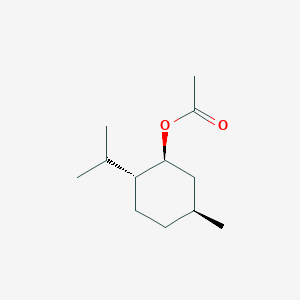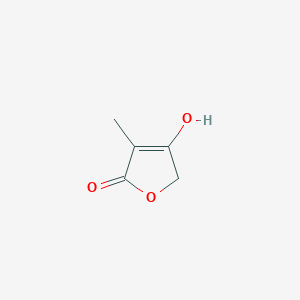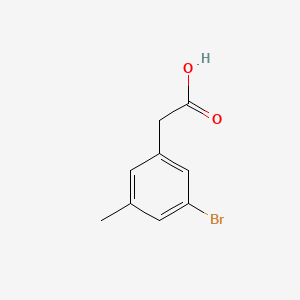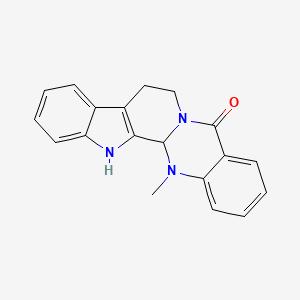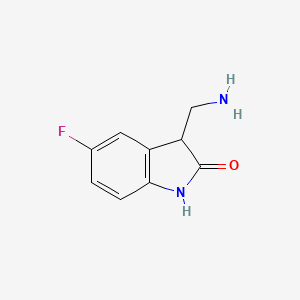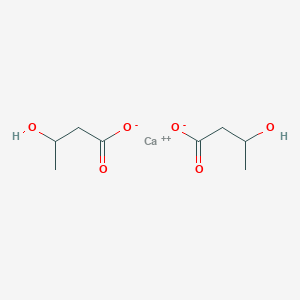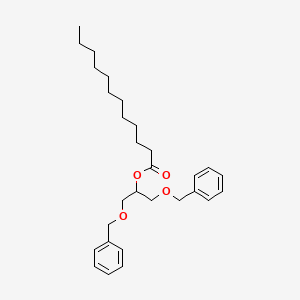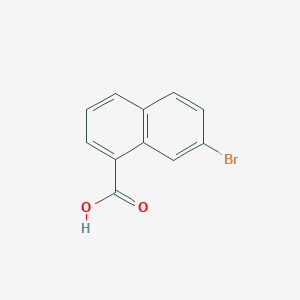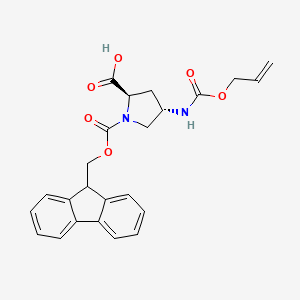
(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
The compound is a derivative of pyrrolidine, which is a cyclic amine . The “Alloc” and “Fmoc” parts suggest that it might be used in peptide synthesis, where Alloc (allyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) are commonly used protecting groups .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a carboxylic acid with an amine to form an amide bond . The specific synthesis steps for “(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid” would depend on the starting materials and the desired route of synthesis.Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The “2R,4S” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the amide bond could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with similar structures have been found to have specific rotation, solubility, and melting point properties .Wissenschaftliche Forschungsanwendungen
- Field : Medicine
- Application : Ferns produce a wide array of secondary metabolites that could potentially be useful in the treatment of many diseases .
- Method : The study involves the extraction of chemicals from fern species and testing their pharmacological applications .
- Results : The study found that ferns produce a distinct set of secondary metabolites, many of which are not found in other plants .
- Field : Organic Chemistry
- Application : The synthesis of (2R,4R)-4-hydroxyproline (1) and (2S,4S)-4-hydroxyproline (2) has been developed in enantiomerically pure form from commercially available starting materials with excellent diastereos-electivity .
- Method : The synthesis involves a concise and diastereoselective process, with a tightly bound chelation controlled transition state formed during the 5-exo-tet ring closure reaction .
- Results : The synthesis resulted in enantiomerically pure forms of (2R,4R)-4-hydroxyproline (1) and (2S,4S)-4-hydroxyproline (2) .
Phytochemicals from Fern Species
Synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of various pharmaceuticals .
- Method : The synthesis involves the reaction of (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid with dibenzyl amide .
- Results : The product is a compound that can be used in the synthesis of various pharmaceuticals .
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of various pharmaceuticals .
- Method : The synthesis involves the reaction of (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid with dibenzyl amide .
- Results : The product is a compound that can be used in the synthesis of various pharmaceuticals .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,29)(H,27,28)/t15-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGCPQRUOSTFEF-YCRPNKLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704273 | |
| Record name | (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid | |
CAS RN |
549534-58-9 | |
| Record name | (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)
